Tert-butyl 2-(1-methylindol-5-yl)acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl 2-(1-methylindol-5-yl)acetate |
InChI |
InChI=1S/C15H19NO2/c1-15(2,3)18-14(17)10-11-5-6-13-12(9-11)7-8-16(13)4/h5-9H,10H2,1-4H3 |
InChI Key |
SKBAMMLFMHMZKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC2=C(C=C1)N(C=C2)C |
Origin of Product |
United States |
Chemical Reactivity and Advanced Derivatization Studies
Transformations Involving the Tert-butyl Ester Group
The tert-butyl ester is a sterically hindered ester that exhibits unique reactivity, particularly its susceptibility to acid-catalyzed cleavage. This property is often exploited in organic synthesis for the protection of carboxylic acids.
The hydrolysis of the tert-butyl ester of tert-butyl 2-(1-methylindol-5-yl)acetate to its corresponding carboxylic acid, 2-(1-methylindol-5-yl)acetic acid, is a common and synthetically important transformation. Due to the stability of the tert-butyl cation, this cleavage is typically performed under acidic conditions. A variety of reagents can be employed for this purpose, offering a range of selectivities and mildness.
For instance, zinc bromide (ZnBr₂) in dichloromethane (B109758) has been shown to be effective for the chemoselective hydrolysis of tert-butyl esters. semanticscholar.orgscite.airesearchgate.net This method is particularly useful when other acid-labile protecting groups are present in the molecule. semanticscholar.orgscite.ai Another mild and selective method involves the use of silica (B1680970) gel in refluxing toluene, which can efficiently cleave tert-butyl esters while leaving other ester types, such as trimethylsilylethyl (TMSE) esters, and tert-butyl ethers intact. researchgate.net Furthermore, aqueous phosphoric acid has been demonstrated as an environmentally benign reagent for the deprotection of tert-butyl esters, tolerating other sensitive groups like Cbz carbamates and benzyl (B1604629) esters. organic-chemistry.org
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. mdpi.com this compound can undergo transesterification to generate a variety of other esters of 2-(1-methylindol-5-yl)acetic acid. This reaction is typically catalyzed by an acid or a base, or by specific organometallic complexes.
Various catalytic systems have been developed for transesterification reactions, including lanthanum(III) complexes which show high efficiency for the transesterification of esters with primary, secondary, and even sterically demanding tertiary alcohols. researchgate.net N-heterocyclic carbenes have also been employed as organocatalysts to promote transesterification by enhancing the nucleophilicity of the alcohol. organic-chemistry.org These methods could potentially be applied to this compound to synthesize a library of its ester derivatives.
A key advantage of the tert-butyl ester as a protecting group is its unique cleavage conditions, which often allows for its selective removal in the presence of other protecting groups. This orthogonality is a cornerstone of modern synthetic strategy. The tert-butyl group is stable under a wide range of conditions, including basic and nucleophilic environments. researchgate.net
For example, the tert-butyl ester is compatible with base-labile protecting groups such as Fmoc and Ac, as well as with protecting groups that are removed by hydrogenolysis, like Cbz and Bn. The selective cleavage of tert-butyl esters in the presence of acid-labile N-Boc or N-trityl groups can be challenging, as conditions that cleave the tert-butyl ester may also affect these groups. semanticscholar.orgscite.ai However, specific reagents like ZnBr₂ have been shown to be compatible with 9-phenylfluoren-9-yl (PhF) protected amines while cleaving the tert-butyl ester. semanticscholar.orgscite.airesearchgate.net
Table 1: Compatibility of Tert-butyl Ester with Common Protecting Groups
| Protecting Group | Abbreviation | Stability of Tert-butyl Ester |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Compatible |
| Acetyl | Ac | Compatible |
| Carboxybenzyl | Cbz | Compatible |
| Benzyl | Bn | Compatible |
| tert-Butoxycarbonyl | Boc | Limited Compatibility |
| Trityl | Trt | Limited Compatibility |
| 9-Phenylfluoren-9-yl | PhF | Compatible (with ZnBr₂) |
Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Nucleus
The indole ring system is electron-rich and readily undergoes electrophilic aromatic substitution. niscpr.res.inwikipedia.org The preferred site of attack is the C3 position of the pyrrole (B145914) ring, as this leads to a more stable cationic intermediate where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in
In this compound, the nitrogen atom is substituted with a methyl group, and the C5 position is occupied by the acetate (B1210297) side chain. The C3 position is unsubstituted and therefore the most likely site for electrophilic attack. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orglumenlearning.com
For instance, nitration of the indole nucleus can be achieved using non-acidic nitrating agents like benzoyl nitrate (B79036) to avoid acid-catalyzed polymerization of the indole. bhu.ac.in Halogenation can be performed with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Friedel-Crafts acylation, for example with acetic anhydride (B1165640), can also occur at the C3 position. bhu.ac.in The directing effects of the existing substituents (the 1-methyl group and the 5-acetate group) will influence the regioselectivity of these reactions.
Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Indole Nucleus
| Reaction | Reagent | Expected Position of Substitution |
| Nitration | Benzoyl nitrate | C3 |
| Bromination | N-Bromosuccinimide (NBS) | C3 |
| Chlorination | N-Chlorosuccinimide (NCS) | C3 |
| Acylation | Acetic anhydride | C3 |
Nucleophilic Attack and Addition Reactions at the Ester Carbonyl
The carbonyl carbon of the tert-butyl ester group in this compound is electrophilic and can be attacked by nucleophiles. However, due to the steric hindrance of the tert-butyl group, these reactions are generally less facile compared to less hindered esters like methyl or ethyl esters.
Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the carbonyl group. Typically, this would result in a double addition to form a tertiary alcohol after acidic workup. Reduction of the ester with strong reducing agents like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, 2-(1-methylindol-5-yl)ethanol.
Functional Group Interconversions on the Indole Moiety
Functional group interconversion refers to the transformation of one functional group into another. solubilityofthings.com Beyond the reactions of the ester group and electrophilic substitution on the indole ring, other transformations can be envisaged for this compound.
For example, the carboxylic acid obtained from the hydrolysis of the ester can be converted into other functional groups such as amides, acid chlorides, or can be used in Curtius or Schmidt rearrangements to form amines. The indole nitrogen of the parent indole could be a site for functionalization, although in this case, it is already methylated. It is also conceivable to perform reactions on the methyl group attached to the indole nitrogen, for instance through radical halogenation followed by nucleophilic substitution, although this would require harsh conditions that might not be compatible with the rest of the molecule.
Stereoselective Reactions and Chiral Synthesis Considerations
The exploration of stereoselective reactions involving this compound is crucial for accessing enantiomerically enriched derivatives, which are often pivotal in medicinal chemistry and materials science. While specific stereoselective syntheses targeting this exact molecule are not extensively documented in publicly available literature, established principles of asymmetric synthesis can be applied to devise potential chiral synthesis routes. Key strategies would likely focus on the α-carbon of the acetate side chain, transforming it into a stereocenter.
One promising approach involves the asymmetric alkylation of the enolate derived from this compound. This can be achieved using chiral phase-transfer catalysts. dntb.gov.uanih.govaustinpublishinggroup.comresearchgate.net In such a system, the indole derivative would be deprotonated with a base to form the corresponding enolate. A chiral quaternary ammonium (B1175870) salt can then shuttle the enolate from the aqueous phase to the organic phase containing an alkylating agent, inducing enantioselectivity in the C-C bond formation. The choice of catalyst, solvent, and reaction conditions would be critical in achieving high yields and enantiomeric excess.
Another viable strategy is the enzymatic kinetic resolution of a racemic mixture of a derivative of this compound. nih.govmdpi.commdpi.com For instance, if the α-position were hydroxylated, a lipase (B570770) could be employed to selectively acylate one enantiomer, allowing for the separation of the two. Lipases, such as Candida antarctica lipase B (CAL-B), are known to exhibit high enantioselectivity in the transesterification of various substrates. nih.gov This method would yield both enantiomers of the α-hydroxy derivative, which could then be further manipulated.
The following table outlines potential stereoselective transformations applicable to this compound based on analogous systems.
| Transformation | Reagents and Conditions | Chiral Catalyst/Enzyme | Expected Outcome |
| Asymmetric α-Alkylation | Base (e.g., KOH), Alkyl Halide (R-X), Organic Solvent/H₂O | Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid-derived) | Enantiomerically enriched tert-butyl 2-(1-methylindol-5-yl)-2-R-acetate |
| Enzymatic Kinetic Resolution of α-Hydroxy Derivative | Acyl Donor (e.g., vinyl acetate), Organic Solvent | Lipase (e.g., Candida antarctica lipase B) | Separation of enantiomers of tert-butyl 2-hydroxy-2-(1-methylindol-5-yl)acetate |
Reaction Mechanism Elucidation for Key Transformations
Understanding the reaction mechanisms for key transformations of this compound is fundamental to predicting its reactivity and designing synthetic routes to novel derivatives. The primary reactive sites include the indole ring, which is susceptible to electrophilic aromatic substitution, and the tert-butyl ester group, which can undergo hydrolysis.
Electrophilic Aromatic Substitution on the Indole Ring:
The 1-methylindole (B147185) nucleus is electron-rich and readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic, followed by C2 and then positions on the benzene ring (C4, C6, and C7). researchgate.net
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the indole ring, typically at the C3 position. The mechanism involves the formation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). dntb.gov.uayoutube.com The acylium ion is then attacked by the electron-rich indole ring.
| Step | Description |
Vilsmeier-Haack Reaction: This reaction is a mild method for the formylation of electron-rich aromatic rings, including indoles, at the C3 position. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.orgorganic-chemistry.org
| Step | Description |
Hydrolysis of the Tert-Butyl Ester:
The tert-butyl ester group can be cleaved under acidic conditions. Due to the stability of the tertiary carbocation that can be formed, the hydrolysis of tert-butyl esters often proceeds through an Sₙ1-type mechanism. masterorganicchemistry.comlibretexts.orglibretexts.orgmasterorganicchemistry.com
| Step | Description |
| 1 | Protonation of the carbonyl oxygen of the ester by an acid catalyst. |
| 2 | Unimolecular cleavage of the carbon-oxygen bond to form a stable tert-butyl carbocation and the carboxylic acid. |
| 3 | The tert-butyl carbocation can then be trapped by a nucleophile (e.g., water) or undergo elimination to form isobutylene (B52900). |
Under basic conditions, the hydrolysis of sterically hindered esters like tert-butyl esters is generally slow. However, if it does occur, it would likely proceed via a BAc2 mechanism, involving nucleophilic attack at the carbonyl carbon.
Advanced Spectroscopic and Structural Elucidation Techniques
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms within the molecule.
A complete assignment of all proton and carbon signals is achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments.
¹H NMR: The proton NMR spectrum provides initial information on the number and type of protons. For Tert-butyl 2-(1-methylindol-5-yl)acetate, characteristic signals would include a sharp singlet for the nine equivalent protons of the tert-butyl group, a singlet for the N-methyl group protons, a singlet for the methylene (B1212753) bridge protons, and distinct signals for the aromatic protons on the indole (B1671886) ring.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals include those for the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, the N-methyl carbon, the methylene carbon, and the carbons of the indole core.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is crucial for assigning the protons on the indole ring by showing, for example, the correlation between H6 and H7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of carbon signals that have attached protons.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| N-CH₃ | ~3.75 (s, 3H) | ~32.8 | C2, C7a |
| H2 | ~7.10 (d, 1H) | ~128.5 | C3, C3a, N-CH₃ |
| H3 | ~6.45 (d, 1H) | ~101.0 | C2, C3a, C4 |
| H4 | ~7.50 (s, 1H) | ~122.0 | C3, C5, C6, C7a |
| H6 | ~7.05 (dd, 1H) | ~120.5 | C4, C5, C7a |
| H7 | ~7.25 (d, 1H) | ~109.5 | C5, C6, C7a |
| CH₂ | ~3.60 (s, 2H) | ~41.0 | C4, C5, C6, C=O |
| C(CH₃)₃ | ~1.45 (s, 9H) | ~28.1 | C(CH₃)₃, C=O |
| C=O | - | ~171.0 | - |
| C(CH₃)₃ | - | ~80.5 | - |
Note: The data in this table is hypothetical and serves as an illustration of expected values.
While this compound lacks stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide valuable information about the molecule's preferred conformation in solution. These experiments detect protons that are close in space, regardless of their bonding connectivity. For example, a NOESY experiment could reveal spatial proximity between the N-methyl protons and the H7 proton of the indole ring, or between the methylene bridge protons and the H4 and H6 protons, offering insights into the rotational preferences around the single bonds.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis
HRMS is a critical tool for confirming the molecular formula of a compound. mdpi.com By providing a highly accurate mass measurement (typically to within 5 ppm), it can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₅H₁₉NO₂), HRMS would confirm the exact mass corresponding to its molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the molecule's fragmentation pathways. A common and characteristic fragmentation would be the loss of the tert-butyl group or isobutylene (B52900) from the parent ion, which is a hallmark of tert-butyl esters.
Table 2: Expected HRMS Data and Key Fragments
| Species | Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Fragment Identity |
|---|---|---|---|---|
| [M+H]⁺ | C₁₅H₂₀NO₂⁺ | 246.1489 | 246.1492 | Protonated Molecular Ion |
| [M-C₄H₈+H]⁺ | C₁₁H₁₂NO₂⁺ | 190.0863 | 190.0865 | Loss of isobutylene |
| [M-OC(CH₃)₃]⁺ | C₁₃H₁₂NO⁺ | 200.1019 | 200.1021 | Loss of tert-butoxy (B1229062) radical |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
Should a suitable single crystal of the compound be obtained, X-ray crystallography can provide an exact three-dimensional model of the molecule in the solid state. This technique would definitively determine bond lengths, bond angles, and the conformation of the acetate (B1210297) side chain relative to the indole ring. It would also reveal how the molecules pack together in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonds or π-stacking that might be present.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netchemicalbook.com
FT-IR: The FT-IR spectrum would be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1730 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the alkyl and aromatic groups (around 2850-3100 cm⁻¹), C-O stretching of the ester (around 1150-1250 cm⁻¹), and various C=C and C-N stretching vibrations from the indole ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint for the indole core.
Table 3: Characteristic Vibrational Spectroscopy Frequencies
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C=O Stretch (Ester) | FT-IR | 1735 - 1725 |
| C-H Stretch (Aromatic/Alkyl) | FT-IR, Raman | 3100 - 2850 |
| C-O Stretch (Ester) | FT-IR | 1250 - 1150 |
| C=C Stretch (Aromatic) | FT-IR, Raman | 1600 - 1450 |
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity (if chiral analogs are prepared)
This compound is an achiral molecule and therefore will not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). However, if chiral derivatives were to be synthesized—for example, by introducing a stereocenter on the acetate side chain—these techniques would become essential for determining the enantiomeric purity and absolute configuration of the resulting products.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netbohrium.comresearchgate.net These calculations can determine the distribution of electrons within tert-butyl 2-(1-methylindol-5-yl)acetate, providing a foundation for understanding its stability, reactivity, and spectroscopic properties. By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional arrangement. researchgate.net
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comnih.gov
Table 1: Key Parameters from HOMO-LUMO Analysis
| Parameter | Definition | Predicted Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability, likely centered on the indole (B1671886) ring. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability, likely associated with the ester group. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A larger gap implies higher kinetic stability and lower reactivity. mdpi.com |
| Ionization Potential | Approximated by -EHOMO | Energy required to remove an electron. |
| Electron Affinity | Approximated by -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (EHOMO + ELUMO) / -2 | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | A larger value indicates more resistance to change in electron distribution. |
Note: This table represents theoretical concepts. Specific values for this compound would require dedicated DFT calculations.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Red areas indicate regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue areas signify positive potential, corresponding to electron-deficient regions that are attractive to nucleophiles. Green and yellow areas represent neutral or intermediate potential zones. researchgate.netnih.gov
For this compound, an MEP map would likely show the most negative potential (red) around the oxygen atoms of the acetate (B1210297) group, highlighting their nucleophilic character. The indole ring, while generally electron-rich, would display varying potentials, with the nitrogen atom also contributing to the electronic landscape. The hydrogen atoms and the tert-butyl group would exhibit positive potential (blue), indicating their electrophilic susceptibility. nih.gov Such a map is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding. researchgate.net
Conformational Analysis and Energy Landscape Mapping
The flexibility of the acetate side chain and the bulky tert-butyl group means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule and the energy barriers between them. rsc.orgresearchgate.net The tert-butyl group, known for its significant steric bulk, heavily influences the preferred conformations in cyclic and acyclic systems, generally favoring positions that minimize steric strain. libretexts.org
By systematically rotating the rotatable bonds—specifically the C-C and C-O bonds of the acetate side chain—a potential energy surface can be mapped. This map reveals the low-energy conformers (energy minima) and the transition states that connect them. It is expected that the most stable conformer would orient the bulky tert-butyl group away from the indole ring to minimize steric hindrance, while also optimizing electronic interactions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Protein-Ligand Stability (if applicable)
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule. rsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can model how this compound moves and flexes over time at a given temperature. This provides insight into its conformational flexibility, vibrational modes, and interactions with its environment, such as a solvent or a biological receptor. nih.gov
If this molecule were being studied as a potential ligand for a protein, MD simulations would be crucial for assessing the stability of the protein-ligand complex. These simulations can reveal how the ligand binds, the key interactions that stabilize the complex (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur in both the ligand and the protein upon binding. The residence time of the ligand in the binding pocket and the free energy of binding can also be estimated from these simulations.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the entire course of a chemical reaction involving this compound. For instance, the hydrolysis of the tert-butyl ester could be modeled to understand its stability under different pH conditions. This involves identifying the reactants, products, and any intermediates, as well as the high-energy transition states that connect them.
By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier from the reactant to the transition state (the activation energy) determines the reaction rate. Analysis of the transition state's geometry provides a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Indole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity. jocpr.com QSAR models are mathematical equations that relate numerical descriptors of the molecules (e.g., physicochemical properties, electronic properties, or 3D features) to a measured biological endpoint. mdpi.comnih.gov
While no specific QSAR models for this compound were found, numerous studies have been performed on other indole derivatives for various biological targets, such as anti-inflammatory agents or kinase inhibitors. mdpi.comijpsr.com These studies identify key molecular descriptors that are either positively or negatively correlated with activity. For example, a 2D QSAR study on indole derivatives as COX-2 inhibitors found that descriptors related to surface area and potential surface area were significant contributors to the biological activity. ijpsr.com Another study on indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors developed a predictive QSAR model based on the structures of 30 compounds. mdpi.com Such models can be used to predict the activity of new, unsynthesized indole derivatives and to guide the design of more potent compounds. mdpi.com
Table 2: Examples of QSAR Studies on Indole Derivatives
| Study Focus | Key Findings & Descriptors | Statistical Significance | Reference |
|---|---|---|---|
| Indole Derivatives as COX-2 Inhibitors | Alignment-independent descriptors (T_2_O_0, T_2_N_7) and physicochemical descriptors (-ve Potential Surface Area, SA Most Hydrophobic) were crucial for activity. | The best model had a high squared correlation coefficient (r²) of 0.9382 and a robust cross-validated squared correlation coefficient (q²) of 0.8557. | ijpsr.com |
| Indeno[1,2-b]indole Derivatives as CK2 Inhibitors | A model was developed and validated to predict the activity of related compounds, successfully identifying new potent inhibitors. | The model was used to screen and identify a potent new inhibitor from a different chemical class. | mdpi.com |
| Isatin and Indole Derivatives as SARS 3CLpro Inhibitors | Models were built using Monte Carlo optimization to predict the inhibitory activity of 81 compounds. | Models developed with the index of ideality of correlation (IIC) were found to be more reliable and robust. | nih.gov |
| Indole and Isatin Derivatives as Antiamyloidogenic Agents | An atom-based 3D-QSAR model identified physicochemical features correlated with Aβ anti-aggregating potency. | The model showed acceptable predictive statistics with q² = 0.596 for the training set and r²ext = 0.695 for the external test set. | mdpi.com |
These studies collectively demonstrate that the biological activities of indole-based compounds are strongly linked to their structural and electronic features, which can be effectively modeled using QSAR techniques.
Preclinical Biological Activity and Mechanistic Studies
In Vitro Receptor Binding Assays and Ligand-Target Interactions
There is no available data from in vitro receptor binding assays for Tert-butyl 2-(1-methylindol-5-yl)acetate. Consequently, its affinity and selectivity for any specific biological receptors are unknown. While indole (B1671886) derivatives, as a broad class, have been investigated as ligands for various receptors, including serotonin (B10506) and sigma receptors, no such studies have been published for this specific compound. nih.govnih.gov
Enzyme Inhibition Kinetics and Mechanism of Action Elucidation
No studies on the enzyme inhibition kinetics of this compound have been reported. Therefore, its potential to inhibit any enzyme, the mechanism of such inhibition (e.g., competitive, non-competitive), and its potency (e.g., IC50 or Ki values) remain uncharacterized. While various indole-based molecules have been explored as inhibitors for enzymes like acetylcholinesterase, aromatase, and ectonucleotidases, this specific derivative has not been a subject of such investigations. nih.govnih.govnih.gov
Specific Enzyme Targets (e.g., Kinases, DNA Gyrase, Monoamine Oxidase)
There is no information identifying any specific enzyme targets for this compound. Research has not been published detailing its effects on kinases, DNA gyrase, monoamine oxidase, or any other enzymes.
Allosteric Modulation Studies
No studies concerning the potential allosteric modulation of any receptor or enzyme by this compound are available in the scientific literature.
Cellular Pathway Modulation in Defined Cell Lines (e.g., apoptosis, proliferation)
There are no published reports on the effects of this compound on cellular pathways such as apoptosis or proliferation in any defined cell lines. Its influence on cellular signaling and behavior is currently unknown.
High-Throughput Screening Methodologies for Biological Activity
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their effects on a specific biological target. aragen.combmglabtech.com This automated approach utilizes robotics, liquid handling devices, and sensitive detectors to conduct millions of tests in a short period, significantly accelerating the identification of potential drug candidates. wikipedia.org
The process typically involves several key steps:
Assay Development: The first step is to create a robust and reproducible in vitro assay that can measure the biological activity of interest. This could be, for example, the inhibition of a specific enzyme or the activation of a cellular receptor.
Library Screening: A large library of chemical compounds is then tested using the developed assay. These libraries can contain hundreds of thousands of diverse molecules.
Hit Identification: Compounds that show a desired level of activity in the primary screen are identified as "hits."
Hit Confirmation and Validation: The activity of these hits is then confirmed through repeated testing and secondary assays to eliminate false positives and to begin to understand their mechanism of action.
For a compound like "this compound," an HTS campaign would be designed based on a specific therapeutic hypothesis. For instance, if the indole scaffold is being investigated for its potential as a kinase inhibitor, an assay measuring the inhibition of a particular kinase would be employed. The results of such a screen would identify whether "this compound" warrants further investigation.
A representative HTS workflow for a hypothetical kinase inhibition assay is presented below:
| Step | Description | Parameters |
| 1. Assay Plate Preparation | Dispensing of assay buffer, kinase, and substrate into microtiter plates. | 384-well plate format |
| 2. Compound Addition | Robotic transfer of "this compound" and other library compounds from stock plates to the assay plates. | Final compound concentration: 10 µM |
| 3. Reaction Initiation | Addition of ATP to start the kinase reaction. | Incubation at 37°C for 60 minutes |
| 4. Detection | Addition of a detection reagent that generates a luminescent or fluorescent signal proportional to kinase activity. | Signal read by a plate reader |
| 5. Data Analysis | Calculation of the percent inhibition for each compound relative to positive and negative controls. | Hits are typically defined as compounds with >50% inhibition. |
In Vitro Metabolic Stability and Biotransformation Pathways (without human data)
Understanding the metabolic stability of a compound is crucial in early drug discovery. patsnap.comwuxiapptec.com In vitro metabolic stability assays predict how susceptible a compound is to being broken down by drug-metabolizing enzymes, primarily found in the liver. frontagelab.com A compound that is metabolized too quickly may not remain in the body long enough to exert its therapeutic effect, while a very stable compound could accumulate and cause toxicity. researchgate.net
These studies are typically conducted using subcellular fractions from animal livers, such as liver microsomes or S9 fractions, or with intact liver cells (hepatocytes). frontagelab.comwuxiapptec.com Liver microsomes are a rich source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. wuxiapptec.com
The general procedure for an in vitro metabolic stability assay involves incubating the test compound with the liver preparation and a cofactor, such as NADPH, to initiate the enzymatic reactions. patsnap.com The concentration of the parent compound is then measured at various time points to determine its rate of disappearance. thermofisher.com From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. thermofisher.com
For "this compound," the primary sites of metabolism would likely be the indole ring and the tert-butyl ester group. Indole derivatives are known to undergo hydroxylation, primarily by CYP enzymes like CYP2E1, at various positions on the indole ring. nih.govnih.gov The tert-butyl ester is susceptible to hydrolysis by esterases, which are present in both liver microsomes and the cytosol (and therefore in the S9 fraction).
A representative data table for a hypothetical in vitro metabolic stability study of "this compound" in rat liver microsomes is shown below:
| Time (minutes) | "this compound" Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
From these data, the in vitro half-life would be calculated.
Biotransformation studies are often conducted in parallel to identify the major metabolites formed. This is typically achieved using liquid chromatography-mass spectrometry (LC-MS) to separate and identify the metabolic products. researchgate.net
Potential biotransformation pathways for "this compound" in a non-human in vitro system could include:
Hydroxylation of the indole ring.
Hydrolysis of the tert-butyl ester to form the corresponding carboxylic acid.
N-demethylation of the indole nitrogen.
The identification of these metabolites provides valuable insights into the compound's potential metabolic liabilities and can guide further chemical modifications to improve its metabolic profile.
Advanced Analytical Methodologies for Research Applications
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Quantification
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like tert-butyl 2-(1-methylindol-5-yl)acetate. Its high resolution and sensitivity make it ideal for determining the purity of synthetic batches and for quantifying the compound in research samples.
Reversed-Phase HPLC Method Development
Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of indole (B1671886) derivatives due to its compatibility with a wide range of polar and non-polar analytes. The development of a robust RP-HPLC method for this compound would involve the systematic optimization of several key parameters to achieve adequate separation of the main compound from any potential impurities.
A typical starting point for method development would involve a C18 or C8 stationary phase, which provides a hydrophobic surface for the retention of the analyte. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both polar and non-polar impurities.
Detection is commonly performed using a UV detector, as the indole ring system of this compound exhibits strong absorbance in the UV region (typically around 220 nm and 280 nm). For validation, the method would be assessed for its linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.
Below is an illustrative data table of a potential RP-HPLC method for the analysis of this compound.
Table 1: Illustrative RP-HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is particularly useful for identifying volatile impurities that may be present from the synthesis, such as residual solvents or low molecular weight byproducts.
For the analysis of the intact molecule by GC, derivatization may be necessary to increase its volatility and thermal stability, although analysis of related indole esters has been achieved without it. However, the primary utility of GC-MS in this context is for impurity profiling. A typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer detector provides structural information about the separated components, allowing for their identification.
An illustrative table of potential volatile impurities that could be detected by GC-MS is provided below.
Table 2: Potential Volatile Impurities Detectable by GC-MS
| Impurity | Potential Source |
|---|---|
| 1-Methylindole (B147185) | Unreacted starting material or degradation product |
| tert-Butanol | Hydrolysis of the ester group |
| Toluene | Residual solvent from synthesis |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification in Research Samples
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is indispensable for the trace analysis of this compound in complex biological matrices and for the identification of its metabolites in research samples.
The LC part of the system would typically employ an RP-HPLC method similar to the one described in section 7.1.1. The eluent from the HPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for indole derivatives, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]⁺.
In tandem mass spectrometry (MS/MS), the protonated molecule is selected and fragmented to produce a characteristic fragmentation pattern, which can be used for structural elucidation and highly selective quantification through multiple reaction monitoring (MRM). This allows for the detection and quantification of the compound at very low concentrations.
An example of expected mass spectral data is shown in the table below.
Table 3: Illustrative LC-MS/MS Parameters and Expected Ions
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 246.15 [M+H]⁺ (Calculated for C₁₅H₁₉NO₂) |
| Potential Product Ions (Q3) | m/z 190.1 (Loss of tert-butyl group) |
| m/z 130.1 (Indole fragment) |
| Collision Energy | Optimized for fragmentation (e.g., 15-30 eV) |
Capillary Electrophoresis (CE) for Characterization and Separation
Capillary electrophoresis is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. wikipedia.orgijnrd.orgsciex.com While not as commonly used as HPLC for routine analysis of neutral compounds, CE can be a valuable tool for the characterization of this compound, particularly for assessing its purity and for the separation of closely related impurities. nih.govnih.gov
For the analysis of a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. ijnrd.org In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on these partitioning differences.
The development of a MEKC method would involve optimizing parameters such as the type and concentration of the surfactant (e.g., sodium dodecyl sulfate), buffer pH, applied voltage, and capillary temperature. Detection is typically performed by UV absorbance.
Impurity Profiling and Identification in Synthetic and Biological Research Samples
Impurity profiling is a critical aspect of the chemical characterization of any compound. For this compound, impurities can arise from the starting materials, intermediates, byproducts of the synthesis, or from degradation of the final product. A combination of the analytical techniques discussed above is typically used for comprehensive impurity profiling.
HPLC with UV detection is used to quantify the impurities, while LC-MS/MS is employed for their identification based on their mass-to-charge ratios and fragmentation patterns. GC-MS is used to identify any volatile impurities.
Potential impurities in a synthetic batch of this compound could include:
Starting materials: Unreacted 1-methylindole or tert-butyl bromoacetate.
Byproducts: Products of side reactions, such as the formation of isomers or oligomeric species.
Degradation products: For example, the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, 2-(1-methylindol-5-yl)acetic acid.
The identification and quantification of these impurities are essential for ensuring the quality and consistency of the compound used in research applications.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
| Methanol |
| 1-Methylindole |
| tert-Butanol |
| Toluene |
| N,N-Dimethylformamide (DMF) |
| tert-butyl bromoacetate |
| 2-(1-methylindol-5-yl)acetic acid |
Applications in Advanced Organic Synthesis and Chemical Biology Research
Utilization as a Key Building Block in Complex Molecule Total Synthesis
There is a lack of specific, published total syntheses of complex natural products or pharmaceutical agents that explicitly name "Tert-butyl 2-(1-methylindol-5-yl)acetate" as a key starting material or intermediate. In principle, this compound could serve as a valuable precursor. The indole-5-acetic acid moiety is a core structure in various biologically active molecules, and the tert-butyl ester provides a robust protecting group that can be selectively removed under acidic conditions. The N-methyl group prevents unwanted reactions at the indole (B1671886) nitrogen, thereby simplifying synthetic routes.
Hypothetical Synthetic Utility:
| Feature | Potential Application in Synthesis |
| Indole-5-acetic acid core | Precursor to auxin analogues, anti-inflammatory agents, and other bioactive indole alkaloids. |
| Tert-butyl ester | Protection of the carboxylic acid functionality, allowing for reactions at other positions of the indole ring. |
| N-methyl group | Directs electrophilic substitution to the C3 position and prevents N-alkylation or N-acylation side reactions. |
Role in Combinatorial Chemistry Libraries for Drug Discovery Research
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of different but structurally related molecules for high-throughput screening. While indole-based scaffolds are frequently used in the generation of such libraries due to their prevalence in bioactive compounds, the specific inclusion of "this compound" as a building block in documented combinatorial libraries is not readily found in the literature.
Its structure is amenable to combinatorial approaches. The carboxylic acid, once deprotected, could be coupled with a diverse range of amines to generate a library of amides. Alternatively, the indole ring itself could be further functionalized.
Potential for Library Generation:
| Position | Reaction Type | Potential Diversity Elements |
| Carboxylic Acid (after deprotection) | Amide coupling | Various primary and secondary amines |
| Indole Ring (e.g., C3-position) | Electrophilic substitution | Halogens, nitro groups, acyl groups |
| Indole Ring (via metalation) | Cross-coupling reactions | Aryl, heteroaryl, alkyl groups |
Application in the Development of Novel Synthetic Methodologies
The development of novel synthetic methodologies often involves using model substrates to test and optimize new reactions. While "this compound" possesses reactive sites suitable for such studies (the indole ring and the ester), there are no prominent reports of its use in the development of new synthetic methods. Researchers often opt for simpler, more readily available indole derivatives for initial methodology development.
Design of Photo-Switchable or Responsive Indole-Based Systems
The design of photo-switchable molecules often incorporates photochromic groups that undergo reversible structural changes upon irradiation with light of specific wavelengths. While indole moieties can be part of such systems, there is no specific research detailing the use of "this compound" in the design or synthesis of photo-responsive systems.
Potential in Supramolecular Chemistry and Self-Assembly
Indole derivatives can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, which are fundamental to supramolecular chemistry and self-assembly. The aromatic nature of the indole ring in "this compound" suggests a potential for it to engage in such interactions. However, there is a lack of studies specifically exploring the supramolecular chemistry of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
